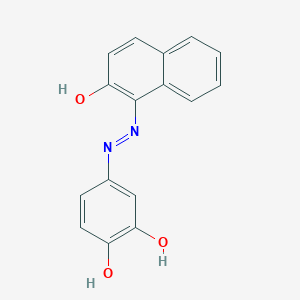
1-(3,4-Dihydroxyphenylazo)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenylazo)-2-naphthol is an organic compound known for its vibrant color and significant applications in various fields This compound is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenylazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(3,4-Dihydroxyphenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation and nitration can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(3,4-Dihydroxyphenylazo)-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenylazo)-2-naphthol involves its interaction with molecular targets through its azo group and hydroxyl functionalities. The compound can form hydrogen bonds and engage in π-π interactions with various biomolecules, influencing their activity and stability. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes.
相似化合物的比较
1-Phenylazo-2-naphthol: Another azo dye with similar structural features but different substituents.
2-(3,4-Dihydroxyphenylazo)-1-naphthol: A positional isomer with distinct chemical properties.
3,4-Dihydroxyphenylazo-benzene: A simpler azo compound with a single aromatic ring.
Uniqueness: 1-(3,4-Dihydroxyphenylazo)-2-naphthol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual hydroxyl groups enhance its solubility and reactivity, making it a versatile compound in various applications.
属性
CAS 编号 |
160926-77-2 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H12N2O3/c19-13-8-6-11(9-15(13)21)17-18-16-12-4-2-1-3-10(12)5-7-14(16)20/h1-9,19-21H |
InChI 键 |
SBQMYKDRQXVKJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)

![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
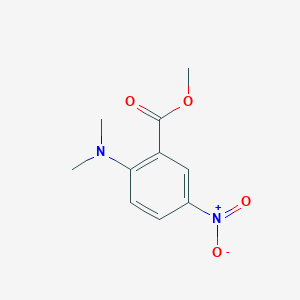
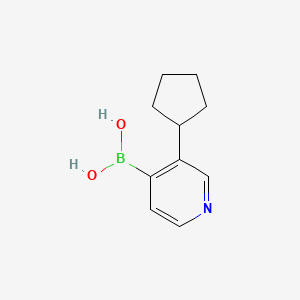
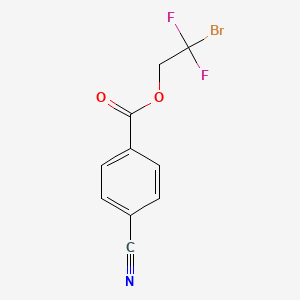
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
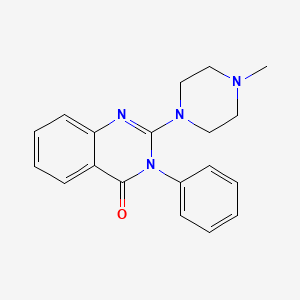

![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
